Home > Products > Screening Compounds P39338 > 3-acetyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide
3-acetyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide -

3-acetyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide

Catalog Number: EVT-5053655
CAS Number:
Molecular Formula: C17H22N6O2
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A, commonly known as rimonabant, is a potent and selective antagonist for the CB1 cannabinoid receptor. [] It has been extensively studied for its potential therapeutic applications in obesity, addiction, and other conditions. Research suggests that the pyrazole C3 substituent of SR141716A plays a crucial role in its interaction with the CB1 receptor, potentially contributing to its antagonist or inverse agonist activity. [, ]

Relevance: SR141716A shares a core pyrazole ring structure with 3-acetyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide. Both compounds feature a carboxamide substituent at the 3-position of the pyrazole ring. Additionally, both compounds incorporate a substituted phenyl ring at the 1-position of the pyrazole ring, with SR141716A possessing a 2,4-dichlorophenyl group and the target compound featuring a pyridinyl ring further substituted with a piperazinyl group. [, ] The extensive research on SR141716A and its analogs provides valuable insights into the structure-activity relationships of pyrazole-based cannabinoid receptor ligands, which could guide the development of compounds like 3-acetyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide. []

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description: SR147778 is another potent and selective antagonist for the CB1 receptor. [] It exhibits nanomolar affinity for both rat and human CB1 receptors, with significantly lower affinity for CB2 receptors. In vitro studies have shown that SR147778 antagonizes the effects of cannabinoid agonists on various signaling pathways. This compound also demonstrates oral activity and a favorable pharmacological profile in vivo, effectively blocking cannabinoid-induced effects such as hypothermia, analgesia, and changes in gastrointestinal transit.

Relevance: Structurally, SR147778 is very similar to SR141716A and shares the core pyrazole ring structure with 3-acetyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide. Like SR141716A, SR147778 features a carboxamide substituent at the 3-position and a 2,4-dichlorophenyl group at the 1-position of the pyrazole ring. The presence of a 4-bromophenyl group at the 5-position and an ethyl group at the 4-position in SR147778 highlights the structural variations explored in developing potent and selective CB1 antagonists. [] The identification of SR147778 as a promising CB1 antagonist with improved potency and selectivity over earlier compounds underscores the potential of optimizing pyrazole-based scaffolds for therapeutic applications.

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: VCHSR is a structural analog of SR141716A designed to investigate the importance of the hydrogen-bonding potential at the C3 substituent for inverse agonism at the CB1 receptor. [] Unlike SR141716A, which displays inverse agonist activity, VCHSR acts as a neutral antagonist at the CB1 receptor.

Relevance: VCHSR shares the core pyrazole scaffold with 3-acetyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide, but with significant differences in the C3 substituent. This distinction highlights the importance of the C3 substituent in determining the functional activity of pyrazole-based cannabinoid receptor ligands. While the target compound possesses a carboxamide group at the C3 position, VCHSR has an (E)-2-cyclohexylethenyl group, lacking the hydrogen-bonding potential observed in SR141716A. [] The contrasting activities of VCHSR and SR141716A emphasize the role of specific structural features in dictating the interaction with the CB1 receptor and influencing the resulting pharmacological profile. []

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

Compound Description: SR144528 is a highly potent and selective antagonist for the cannabinoid CB2 receptor. [] It exhibits subnanomolar affinity for CB2 receptors, highlighting its potential as a valuable tool for studying CB2 receptor function. This compound has been investigated for its potential therapeutic applications in various conditions, including pain, inflammation, and neurodegenerative disorders.

Relevance: Although SR144528 targets the CB2 receptor, its structural similarity to 3-acetyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide underscores the versatility of the pyrazole scaffold in developing cannabinoid receptor ligands. [] Both compounds share a pyrazole core structure and a carboxamide substituent at the 3-position. Research on SR144528 and similar compounds has contributed significantly to understanding the structure-activity relationships of CB2 antagonists, potentially informing the development of novel therapeutic agents.

Properties

Product Name

3-acetyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide

IUPAC Name

3-acetyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1H-pyrazole-5-carboxamide

Molecular Formula

C17H22N6O2

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C17H22N6O2/c1-12(24)14-10-15(21-20-14)17(25)19-11-13-4-3-5-18-16(13)23-8-6-22(2)7-9-23/h3-5,10H,6-9,11H2,1-2H3,(H,19,25)(H,20,21)

InChI Key

YFYMOFGSGQTQAV-UHFFFAOYSA-N

SMILES

CC(=O)C1=NNC(=C1)C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C

Canonical SMILES

CC(=O)C1=NNC(=C1)C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.